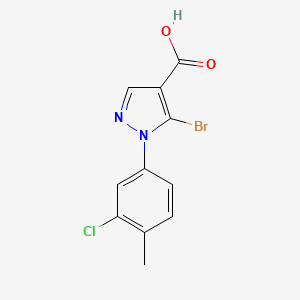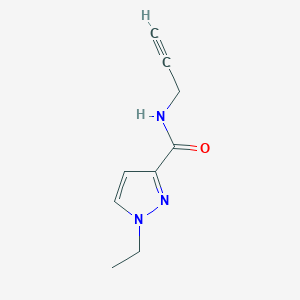
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 1-butyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyrimidine carboxylic acids.
Reduction: Formation of 4-(1-Butyl-1H-pyrazol-4-yl)-6-aminopyrimidine.
Substitution: Formation of 4-(1-Butyl-1H-pyrazol-4-yl)-6-aminopyrimidine or 4-(1-Butyl-1H-pyrazol-4-yl)-6-thiopyrimidine.
Applications De Recherche Scientifique
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Butyl-1H-pyrazol-4-yl)piperidine
- 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
- (1-Butyl-1H-pyrazol-4-yl)boronic acid
Uniqueness
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. The chlorine atom in the pyrimidine ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H13ClN4 |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
4-(1-butylpyrazol-4-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-2-3-4-16-7-9(6-15-16)10-5-11(12)14-8-13-10/h5-8H,2-4H2,1H3 |
Clé InChI |
QQYQBIKTJCAFKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


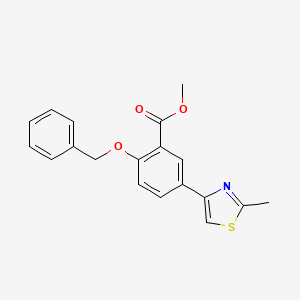


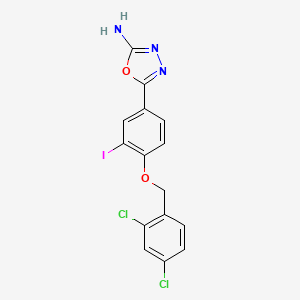
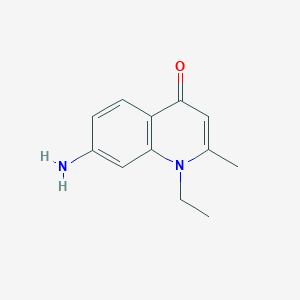
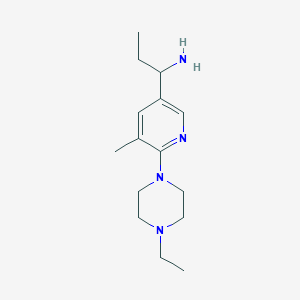
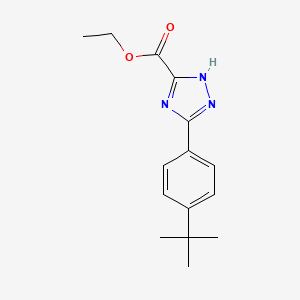
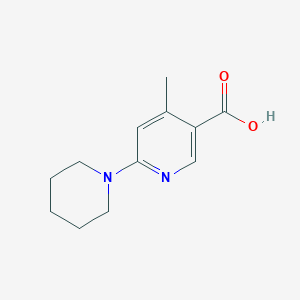

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)

